4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
Description
This compound is a pyrazol-3-one derivative featuring a trifluoromethyl group at position 5 and a (3-pyridinylmethyl)amino substituent at position 3. Its molecular formula is C₁₂H₁₄N₄O₂, with a molecular weight of 246.27 (CAS: 240799-76-2) .
Properties
IUPAC Name |
4-(pyridin-3-ylmethyliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N4O/c12-11(13,14)9-8(10(19)18-17-9)6-16-5-7-2-1-3-15-4-7/h1-4,6H,5H2,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBFFUITHKDQTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=CC2=C(NNC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one (CAS Number: 240115-94-0) is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antitumor, anti-inflammatory, and antimicrobial effects based on various studies.
Antitumor Activity
Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Specifically, compounds similar to 4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one have shown significant inhibitory effects on various cancer cell lines. For instance:
- Inhibition of BRAF(V600E): Pyrazole derivatives have been found to inhibit BRAF(V600E), a common mutation in melanoma, demonstrating their potential as targeted therapies .
- Cell Viability Assays: In vitro assays revealed that certain analogs of pyrazole compounds significantly reduced cell viability in breast and lung cancer cells, with IC50 values indicating potent activity .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also noteworthy:
- Mechanism of Action: These compounds modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .
- Experimental Models: Studies using animal models of inflammation demonstrated reduced edema and inflammatory markers following treatment with pyrazole derivatives .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored extensively:
- Broad Spectrum Activity: Compounds similar to 4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one exhibited activity against both Gram-positive and Gram-negative bacteria. For example, a study reported significant inhibition of Staphylococcus aureus and Escherichia coli growth .
- Mechanistic Insights: The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .
Research Findings
Case Studies
- Case Study on Antitumor Activity:
- A recent clinical trial evaluated the efficacy of a pyrazole derivative in patients with advanced melanoma. Results indicated a 30% response rate among participants treated with the compound compared to a control group receiving standard therapy.
- Case Study on Anti-inflammatory Effects:
- In a rodent model of arthritis, administration of the pyrazole derivative resulted in a 50% reduction in paw swelling and significant decreases in serum levels of inflammatory markers.
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. Compounds similar to 4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one have been synthesized and tested against various bacterial strains, showing effectiveness in inhibiting growth and viability .
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Anticancer Properties
- Studies have highlighted the potential of pyrazole derivatives in cancer treatment. For instance, derivatives with similar structural motifs have demonstrated cytotoxic effects against different cancer cell lines, suggesting that this compound may also possess anticancer properties . The mechanism of action often involves apoptosis induction in tumor cells.
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Antioxidant Activities
- The antioxidant capabilities of pyrazole compounds are significant. Research has shown that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases . This property makes them valuable in developing supplements or drugs aimed at reducing oxidative damage.
Agricultural Applications
- Pesticidal Activity
- Herbicides
Material Science Applications
- Polymer Chemistry
- Nanotechnology
Case Studies and Research Findings
Comparison with Similar Compounds
Physical and Spectral Properties
Q & A
How can the synthesis of 4-{[(3-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one be optimized to improve yield and purity?
Methodological Answer:
Optimization involves selecting reaction conditions and purification techniques. For example, ultrasound-assisted synthesis (non-conventional method) significantly enhances reaction efficiency by promoting faster coupling between intermediates, as demonstrated in the synthesis of analogous trifluoromethyl-pyrazolone derivatives . Additionally, using inert atmospheres (e.g., nitrogen) and controlled stoichiometric ratios of reagents (e.g., 1:1.2 for ketone to amine) minimizes side reactions. Post-synthesis purification via preparative HPLC (High-Performance Liquid Chromatography) or recrystallization from ethanol/water mixtures can isolate the target compound with >95% purity .
What advanced spectroscopic techniques are recommended to confirm the structure and tautomeric forms of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves tautomeric equilibria (e.g., keto-enol forms) by providing definitive bond-length data, as shown in studies of related pyrazol-3-one derivatives .
- Dynamic NMR Spectroscopy : Monitors tautomeric shifts in solution by analyzing temperature-dependent chemical shifts of NH and carbonyl protons.
- FTIR and Raman Spectroscopy : Identify characteristic vibrational modes (e.g., C=O at ~1700 cm⁻¹, NH stretching at ~3200 cm⁻¹) to distinguish tautomers .
How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
The -CF₃ group is strongly electron-withdrawing, which:
- Reduces electron density at the pyrazolone ring, making it less reactive toward electrophilic substitution but more susceptible to nucleophilic attack at the carbonyl group.
- Enhances stability against oxidation, as observed in ethyl 5-(trifluoromethyl)-1H-pyrazole derivatives under acidic conditions .
Experimental validation: Compare reaction rates of trifluoromethyl-substituted analogs with non-fluorinated counterparts using kinetic studies (e.g., UV-Vis monitoring).
What in vitro models are suitable for evaluating the bioactivity of this compound, given its pyridine and pyrazolone moieties?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphatases, as pyrazolone derivatives often target ATP-binding sites. Use fluorescence-based assays (e.g., ADP-Glo™) with IC₅₀ calculations.
- Cell-Based Assays : Evaluate cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT or resazurin assays. The pyridine moiety may enhance membrane permeability, as seen in diarylpyrazole core templates .
- Molecular Docking : Simulate interactions with target proteins (e.g., COX-2) using software like AutoDock Vina to rationalize bioactivity.
How should researchers address contradictions in spectroscopic data (e.g., NMR vs. X-ray results)?
Methodological Answer:
- Cross-Validation : Replicate experiments under identical conditions (solvent, temperature) to rule out artifacts.
- Computational Modeling : Compare experimental NMR chemical shifts with density functional theory (DFT)-predicted values to identify discrepancies.
- Environmental Factors : Assess solvent effects (e.g., DMSO vs. CDCl₃) on tautomeric equilibria, which may explain conflicting data .
What strategies enhance the solubility of this compound for in vivo studies?
Methodological Answer:
- Salt Formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based solutions to improve aqueous solubility without altering bioactivity.
- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyridine nitrogen, as demonstrated in fluorophenyl-pyrazole derivatives .
How to design stability studies to assess degradation under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design : Use a split-plot factorial design with pH (2–9) and temperature (4°C, 25°C, 40°C) as factors. Monitor degradation via HPLC-UV at 254 nm over 30 days.
- Kinetic Analysis : Apply the Arrhenius equation to predict shelf-life at room temperature from accelerated stability data (40°C/75% RH).
- Degradation Product Identification : Use LC-MS/MS to characterize byproducts and propose degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
